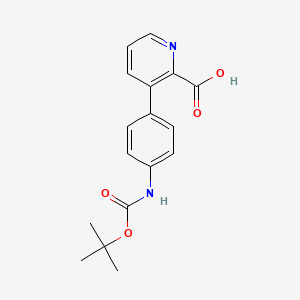

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 4-aminophenyl is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.

Coupling with Picolinic Acid: The protected 4-aminophenyl is then coupled with picolinic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane.

Major Products:

Deprotected Amino Compound: Removal of the tert-butoxycarbonyl group yields the free amino derivative.

科学的研究の応用

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The tert-butoxycarbonyl (Boc) group provides protection for the amino group, allowing for selective reactions that are essential in the creation of complex molecules used in therapeutics. For instance, it has been utilized in the development of inhibitors targeting specific biological pathways, showcasing its relevance in creating new drugs with enhanced efficacy and selectivity.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including anti-parasitic properties. Studies have shown that compounds derived from 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid can inhibit the growth of various pathogens, including Plasmodium falciparum, which is responsible for malaria, and Leishmania species, implicated in leishmaniasis . These findings underscore its potential as a lead compound for developing new anti-infective agents.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound functions as a versatile building block. It can be employed to construct more intricate molecular architectures through various coupling reactions. The presence of the picolinic acid moiety enhances its reactivity, allowing it to participate effectively in synthetic pathways leading to other biologically active compounds.

Peptide Synthesis

The compound's structure is conducive to peptide synthesis, where the Boc group protects the amino functionality during coupling reactions. This application is particularly valuable in designing peptide-based drugs and studying protein interactions within biological systems.

Biological Studies

Enzyme Inhibitors and Receptor Ligands

Research has highlighted its utility in studying enzyme inhibitors and receptor ligands. The compound can be used to probe interactions between small molecules and biological targets, facilitating the understanding of mechanisms underlying various diseases. For example, it has been employed to investigate potential inhibitors for enzymes involved in metabolic pathways critical for pathogen survival .

Case Studies

- Anti-Parasitic Activity : A study demonstrated that derivatives of this compound showed potent inhibitory effects against Leishmania donovani, indicating its potential as a therapeutic agent for leishmaniasis treatment .

- Peptide Development : Research involving this compound has led to the successful synthesis of peptide analogs that exhibit enhanced stability and bioactivity compared to their non-protected counterparts. This highlights its role in advancing peptide-based therapeutics .

作用機序

The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid involves its ability to interact with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes or receptors .

類似化合物との比較

- 4-(tert-Butoxycarbonylamino)phenylboronic acid

- 3-(tert-Butoxycarbonylamino)phenylboronic acid

Comparison: 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts distinct chemical properties compared to other similar compounds. The picolinic acid group enhances its ability to participate in coordination chemistry and form stable complexes with metal ions .

生物活性

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, notable for its structural features that enhance its reactivity and utility in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents and has been studied for its biological activities.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to a phenyl ring and a picolinic acid moiety. The Boc group is commonly used in peptide synthesis to protect amines during chemical reactions.

| Property | Value |

|---|---|

| Chemical Formula | C17H18N2O4 |

| Molecular Weight | 302.34 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 1502052 |

The biological activity of this compound is primarily attributed to its potential interactions with various biological targets:

- Peptide Synthesis : The Boc group allows for selective deprotection under acidic conditions, facilitating the formation of peptides.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes, particularly those involved in cancer and inflammatory pathways.

Biological Activity

Research indicates that derivatives of picolinic acid exhibit a range of biological activities, including:

- Antitumor Activity : Some studies have shown that picolinic acid derivatives can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Picolinic acid has been linked to neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating NMDA receptor activity .

Case Studies

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that certain picolinic acid derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Properties : Another research article highlighted the role of picolinic acid derivatives in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy and specificity of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Antitumor Activity | Neuroprotective Effects | Other Activities |

|---|---|---|---|

| This compound | Moderate | Yes | Enzyme inhibition |

| 4-(tert-Butoxycarbonylamino)phenylboronic acid | Low | No | Moderate enzyme inhibition |

| 5-((tert-Butoxycarbonyl)amino)picolinic acid | High | Yes | Antioxidant properties |

特性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)13-5-4-10-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGVCDIQGVFMLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。